molecular formula C18H16N2O6 B8010001 4,4'-(Oxalylbisimino)bis(benzoic acid methyl) ester

4,4'-(Oxalylbisimino)bis(benzoic acid methyl) ester

Cat. No.: B8010001
M. Wt: 356.3 g/mol
InChI Key: VSKWKSJKGCZWKA-UHFFFAOYSA-N
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Description

4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two benzoic acid methyl ester groups linked by an oxalylbisimino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester typically involves the reaction of benzoic acid methyl ester with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:

    Step 1: Benzoic acid methyl ester is reacted with oxalyl chloride to form an intermediate.

    Step 2: The intermediate is then treated with a base to form the final product, 4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxalyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoic acid methyl esters.

Scientific Research Applications

4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester involves its interaction with various molecular targets. The oxalylbisimino moiety can form stable complexes with metal ions, which can influence enzymatic activity and protein function. Additionally, the ester groups can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Oxalylbisimino)bis(benzoic acid ethyl) ester: Similar structure but with ethyl ester groups.

    4,4’-(Oxalylbisimino)bis(benzoic acid propyl) ester: Similar structure but with propyl ester groups.

Uniqueness

4,4’-(Oxalylbisimino)bis(benzoic acid methyl) ester is unique due to its specific ester groups and the oxalylbisimino linkage, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 4-[[2-(4-methoxycarbonylanilino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-25-17(23)11-3-7-13(8-4-11)19-15(21)16(22)20-14-9-5-12(6-10-14)18(24)26-2/h3-10H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKWKSJKGCZWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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